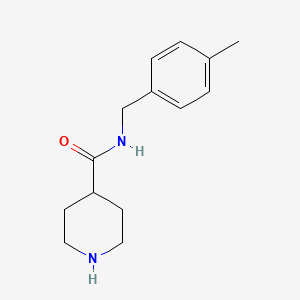

N-(4-methylbenzyl)piperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11-2-4-12(5-3-11)10-16-14(17)13-6-8-15-9-7-13/h2-5,13,15H,6-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJXLBQGZILJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358274 | |

| Record name | N-(4-methylbenzyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-60-3 | |

| Record name | N-(4-methylbenzyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Methylbenzyl Piperidine 4 Carboxamide and Its Analogues

General Strategies for Piperidine-4-carboxamide Synthesis

The synthesis of the piperidine-4-carboxamide skeleton is a well-established area of medicinal chemistry, owing to its prevalence in pharmacologically active compounds. researchgate.net Several core strategies are employed to build this versatile scaffold.

The most direct and common method for forming the amide bond in piperidine-4-carboxamides is the condensation of a piperidine-4-carboxylic acid derivative with a primary or secondary amine. hepatochem.com This reaction is typically not spontaneous and requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. luxembourg-bio.com This activation is achieved using a variety of coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com

The choice of coupling agent is crucial for optimizing reaction yield, minimizing side reactions, and preserving stereochemical integrity, especially when dealing with chiral centers. iris-biotech.de These reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. hepatochem.comluxembourg-bio.com

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. luxembourg-bio.comiris-biotech.de They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com To suppress side reactions and reduce racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are often included. luxembourg-bio.com

Phosphonium Salts : Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective, particularly for sterically hindered couplings. peptide.com

Uronium/Aminium Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency and fast reaction times, with HATU being particularly effective at minimizing epimerization. luxembourg-bio.compeptide.com

The selection of the appropriate coupling agent and reaction conditions, including the solvent, is critical for a successful amidation. rsc.org

Table 1: Common Coupling Agents in Amide Synthesis

| Coupling Agent | Abbreviation | Class | Key Features |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Inexpensive; byproduct (DCU) is insoluble in many solvents, facilitating removal. luxembourg-bio.com |

| Diisopropylcarbodiimide | DIC | Carbodiimide | Byproduct is more soluble than DCU, making it suitable for solid-phase synthesis. iris-biotech.depeptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Water-soluble, allowing for easy workup. iris-biotech.de |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium/Aminium | Efficient with low racemization, especially with HOBt. peptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium/Aminium | Reacts faster than HBTU with less epimerization. peptide.comresearchgate.net |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium | Highly effective, especially for coupling N-methylated amino acids. peptide.com |

Nucleophilic substitution reactions are fundamental to the synthesis of piperidine (B6355638) rings and their functionalization. One common approach involves the double alkylation of a primary amine with a difunctional electrophile, such as a 1,5-dihalopentane, to form the piperidine ring. organic-chemistry.org

A more refined strategy is the intramolecular nucleophilic substitution of a linear precursor. nih.govnih.gov For instance, a halogenated amide can be activated and reduced, followed by an intramolecular cyclization where the nitrogen atom displaces a halide on the same molecule to form the piperidine ring. nih.govnih.gov This one-pot method integrates amide activation, reduction, and intramolecular nucleophilic substitution, offering an efficient route to various N-substituted piperidines under mild, metal-free conditions. nih.gov

The formation of the piperidine core is a critical step, and numerous cyclization strategies have been developed to achieve this. These methods often focus on creating the six-membered ring from acyclic precursors. nih.gov

Reductive Amination : Intramolecular reductive amination of amino aldehydes or amino ketones is a classic and robust method for synthesizing piperidines. beilstein-journals.org

Metal-Catalyzed Cyclization : Transition metals like palladium, gold, or iridium can catalyze the intramolecular cyclization of amino-alkenes or amino-alkynes to form the piperidine ring. organic-chemistry.orgnih.gov

Radical Cyclization : Radical-mediated reactions provide another avenue for ring closure. For example, a cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes can produce piperidines in good yields. nih.govmdpi.com

Diels-Alder Reaction : A [4+2] cycloaddition reaction between a diene and an imine (an aza-Diels-Alder reaction) can construct the piperidine ring in a stereocontrolled manner, followed by reduction of the resulting double bond. beilstein-journals.org

Dieckmann Condensation : The intramolecular condensation of a diester in the presence of a base can form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a 4-piperidone (B1582916), a key precursor for piperidine-4-carboxamides. dtic.mil

Table 2: Selected Cyclization Strategies for Piperidine Core Synthesis

| Strategy | Description | Key Features |

|---|---|---|

| Reductive Amination | Intramolecular cyclization of an amino-aldehyde or amino-ketone. beilstein-journals.org | Widely applicable and reliable. |

| Metal-Catalyzed Cyclization | Use of transition metals (e.g., Pd, Ir) to catalyze ring closure of unsaturated amines. organic-chemistry.orgnih.gov | High efficiency and potential for stereocontrol. |

| Radical Cyclization | Formation of the ring via a radical intermediate. nih.govmdpi.com | Effective for complex substrates under mild conditions. |

| Aza-Diels-Alder Reaction | [4+2] cycloaddition between an imine and a diene. beilstein-journals.org | Excellent for controlling stereochemistry. |

| Dieckmann Condensation | Intramolecular base-catalyzed condensation of a diester to form a cyclic β-keto ester. dtic.mil | Classic method for forming 4-piperidone precursors. |

The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular complexity from simple starting materials. nih.gov In the context of piperidine synthesis, a typical Ugi reaction involves a 4-piperidone derivative (ketone), an amine, a carboxylic acid, and an isocyanide. researchgate.net The reaction proceeds through the formation of an imine from the piperidone and the amine, which is then attacked by the isocyanide to form a nitrilium intermediate. This intermediate is subsequently trapped by the carboxylate, and an intramolecular Mumm rearrangement yields a central bis-amide product. nih.gov This strategy allows for the synthesis of diverse libraries of piperidine-containing compounds, including precursors to complex molecules, by varying the four starting components. researchgate.netnih.gov

Specific Synthetic Routes to N-(4-methylbenzyl)piperidine-4-carboxamide

The synthesis of the target compound, this compound, is most directly achieved via an amidation reaction. A plausible and efficient route involves the coupling of a suitably N-protected piperidine-4-carboxylic acid with 4-methylbenzylamine (B130917).

A representative synthesis would proceed as follows:

Protection : The nitrogen of piperidine-4-carboxylic acid is protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent side reactions. This yields 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

Amide Coupling : The protected acid is then coupled with 4-methylbenzylamine using a standard coupling agent like HATU or DIC in the presence of a base such as triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). This forms the protected intermediate, tert-butyl 4-((4-methylbenzyl)carbamoyl)piperidine-1-carboxylate. A similar general procedure has been used for the synthesis of analogous N-benzylpiperidine-4-carboxamides. unica.it

Deprotection : The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, this compound.

Alternatively, the synthesis can begin with piperidine-4-carboxylic acid methyl ester, which is first N-benzylated using 4-methylbenzyl bromide, followed by hydrolysis of the ester to the carboxylic acid, and finally, amidation with an amine or conversion to the target amide. A related pathway is the synthesis of N-benzyl-4-piperidinecarboxylic acid from 4-piperidinecarboxylic acid. google.com

Derivatization Strategies for Structural Modification

Structural modifications of this compound are undertaken to explore structure-activity relationships (SAR) for various biological targets. Derivatization can be focused on three main regions of the molecule: the piperidine nitrogen (N-1), the piperidine ring, and the N-(4-methylbenzyl) moiety.

Modification at the Piperidine Nitrogen : The secondary amine at the N-1 position is a common site for modification. It can undergo a variety of reactions, including N-alkylation, N-arylation, N-acylation, and sulfonylation, to introduce a diverse range of substituents. For example, reaction with various alkyl halides, acyl chlorides, or sulfonyl chlorides can yield a library of N-substituted analogues. nih.govontosight.ai

Modification of the Piperidine Ring : Introducing substituents onto the carbon framework of the piperidine ring can significantly influence the molecule's conformation and biological activity. This can be achieved by starting with pre-functionalized piperidine precursors, such as substituted 4-piperidones, or by employing stereoselective synthesis methods that install substituents during the ring-forming cyclization step. whiterose.ac.uk

Modification of the N-(4-methylbenzyl) Group : The aromatic ring of the benzyl (B1604629) group offers numerous possibilities for derivatization. Analogues can be synthesized by starting with different substituted benzylamines in the initial amidation step. This allows for the introduction of various electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the phenyl ring, or the replacement of the phenyl ring with other aromatic or heteroaromatic systems.

Amide Formation

Amide bond formation is a cornerstone of organic synthesis and central to the creation of piperidine-4-carboxamide derivatives. ucl.ac.ukcbijournal.com This transformation typically involves the coupling of a carboxylic acid and an amine. nih.gov A direct reaction between these two functional groups is generally unfavorable, as it results in an acid-base reaction forming a salt. rsc.org To facilitate the reaction, the carboxylic acid component must first be "activated". rsc.org

This activation is commonly achieved using stoichiometric quantities of coupling reagents. ucl.ac.ukrsc.org These reagents convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine. rsc.orgnih.gov A wide array of such reagents has been developed, each with specific applications and advantages. ucl.ac.ukcbijournal.com

Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.ukcbijournal.com Additives such as 1-hydroxy-1H-benzotriazole (HOBt) are often used in conjunction with these reagents to increase efficiency and reduce side reactions. rsc.org For instance, the synthesis of N-phenylbenzamide from benzoic acid and aniline (B41778) can be achieved in high yield using titanium(IV) chloride (TiCl₄) in pyridine (B92270). nih.gov

| Coupling Reagent | Abbreviation | Typical Conditions | Key Feature |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | EDC·HCl | Room temperature, often with HOBt, in solvents like DMF or DCM | Generates a water-soluble urea (B33335) byproduct, simplifying purification. cbijournal.comacs.org |

| Dicyclohexylcarbodiimide | DCC | Often used with additives like HOBt to prevent racemization. | Produces dicyclohexylurea (DCU) byproduct, which is insoluble and can be filtered off. rsc.org |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | HATU | Mild conditions, often with a base like DIPEA in DMF. researchgate.net | Highly efficient and fast, but can be expensive and has safety concerns associated with the HOBt core. ucl.ac.ukacs.org |

| Titanium(IV) chloride | TiCl₄ | Elevated temperatures (e.g., 85 °C) in a basic solvent like pyridine. | Effective for direct condensation of a wide range of acids and amines. nih.gov |

Sulfonylation Reactions

Sulfonylation introduces a sulfonyl group (-SO₂R) onto a molecule, typically at a nitrogen atom. In the context of piperidine-4-carboxamide analogues, this reaction occurs at the piperidine nitrogen. This is a common method for synthesizing novel sulfonyl piperidine carboxamide derivatives. researchgate.net The reaction involves treating a piperidine derivative with a substituted sulfonyl chloride in the presence of a base. researchgate.netacs.org

For example, a piperidine-3-carboxylic acid derivative can be reacted with various substituted sulfonyl chlorides (like 4-chlorophenyl sulfonyl chloride) using a base such as Diisopropylethylamine (DIPEA) in a solvent like N,N-Dimethylformamide (DMF) to yield the corresponding N-sulfonylated product. researchgate.net This method is broadly applicable for creating a library of compounds with diverse sulfonyl functionalities. researchgate.net

Introduction of Carbamoyl (B1232498) Groups

A carbamoyl group (-C(=O)NR₂) can be introduced at the piperidine nitrogen to form a urea derivative. This transformation, known as carbamoylation, is a valuable method for modifying the properties of the parent molecule. nih.gov A common strategy involves reacting the secondary amine of the piperidine ring with an isocyanate or a chloroformate derivative. nih.govorganic-chemistry.org

For instance, piperidine derivatives can be converted to their corresponding carbamates by reaction with reagents like 4-nitrophenylchloroformate. nih.gov Another approach utilizes carbonyldiimidazole, which reacts with an alcohol to form an imidazolecarboxylate intermediate; this can then react with an amine to produce a carbamate. organic-chemistry.org Similarly, reacting an amine with an isocyanate directly yields a urea derivative. nih.gov

Reaction with Isothiocyanates

The reaction of the piperidine nitrogen with an isothiocyanate (-N=C=S) results in the formation of a thiourea (B124793) derivative. This "click-coupling" reaction is generally efficient and proceeds in high yields. nih.gov Mechanochemical methods, such as ball milling, have been shown to facilitate this reaction quantitatively between secondary amines like piperidine and various aromatic isothiocyanates. nih.gov The reaction typically requires short reaction times, often just minutes. nih.gov Alternative methods for generating thioureas involve the condensation of an amine with carbon disulfide, which forms an isothiocyanate in situ that subsequently reacts with another amine molecule. nih.gov

Alkylation of Nitrogenous Heterocycles

The N-alkylation of the piperidine ring is a fundamental step in the synthesis of the target compound, this compound. This reaction involves attaching the 4-methylbenzyl group to the nitrogen atom of a piperidine-4-carboxamide precursor. organic-chemistry.org The most common method for this transformation is the reaction of the heterocyclic amine with an alkyl halide, in this case, 4-methylbenzyl chloride or bromide. organic-chemistry.orggoogle.com

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. google.com Common bases include triethylamine or potassium carbonate. organic-chemistry.orggoogle.com For example, methyl piperidine-4-carboxylate hydrochloride can be reacted with benzyl bromide and triethylamine in methanol (B129727) under reflux conditions to yield the N-benzylated product. google.com This general strategy is widely applicable for the N-alkylation of a variety of nitrogen-containing heterocycles. organic-chemistry.org

| Alkylation Method | Reagents | Typical Conditions | Reference Example |

|---|---|---|---|

| Reaction with Alkyl Halide | Alkyl halide (e.g., benzyl bromide), Base (e.g., triethylamine, K₂CO₃) | Reflux in a suitable solvent like methanol or DMF. | Alkylation of methyl piperidine-4-carboxylate with benzyl bromide and triethylamine. google.com |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Acidic conditions, room temperature. | Not directly cited for this compound but a general method for N-alkylation. |

| Michael Addition | α,β-Unsaturated carbonyl compound | Catalyst (e.g., N-methylimidazole) may be used. | Reaction of N-heterocycles with electrophilic olefins. organic-chemistry.org |

Optimization of Synthetic Reaction Yields and Efficiency

Optimizing reaction conditions is crucial for the large-scale and cost-effective synthesis of chemical compounds. researchgate.netresearchgate.net For the synthesis of this compound, key considerations revolve around the efficiency of the amide bond formation step.

Stoichiometric Considerations

The majority of amide synthesis methods rely on stoichiometric quantities of an activating agent to drive the condensation between the carboxylic acid and the amine. ucl.ac.uk While effective, this approach suffers from poor atom economy, as the coupling reagent generates a stoichiometric amount of byproduct waste. rsc.orgacs.org For example, the use of EDC results in the formation of a urea byproduct that must be removed during workup. acs.org

The choice and amount of coupling reagent can significantly impact the reaction's efficiency and yield. ucl.ac.uk In solid-phase peptide synthesis, for example, it is common to use a 5- to 10-fold excess of the activated ester to ensure the reaction goes to completion. rsc.org However, for bulk synthesis, minimizing waste and reagent cost is paramount. Therefore, careful consideration of the stoichiometry of the coupling agent, base, and reactants is essential for an efficient and green chemical process. ucl.ac.ukrsc.org The development of catalytic direct amidation methods is an active area of research aimed at overcoming the limitations of stoichiometric reagents. ucl.ac.uk

Catalysis Exploration

The synthesis of substituted piperidines, including this compound and its analogues, often employs catalytic strategies to achieve high efficiency and stereoselectivity. mdpi.com Catalysis is crucial in key steps such as ring formation and functional group transformations.

One prominent catalytic method involves the hydrogenation of pyridine precursors. Palladium-catalyzed hydrogenation, for instance, has been successfully used for fluorinated pyridines. This approach is noted for its effectiveness in the presence of air and moisture, offering a practical advantage over other catalysts like rhodium. mdpi.com Another significant strategy is metal-catalyzed cyclization, which is a common approach for constructing the piperidine ring. mdpi.com

For the synthesis of related piperidine structures, organometallic chemistry plays a vital role. For example, the reaction of serine-derived organozinc reagents with propenoyl chloride can be catalyzed by Pd(PPh3)2Cl2 to form 4-oxo amino acids, which are precursors to piperidine derivatives. whiterose.ac.uk Furthermore, sequential palladium-catalyzed allylic amination and Michael addition reactions provide another route to substituted piperidines. whiterose.ac.uk

The table below summarizes various catalytic methods applicable to the synthesis of the piperidine core structure.

| Catalyst Type | Reaction | Substrate Class | Reference |

| Palladium | Hydrogenation | Fluorinated Pyridines | mdpi.com |

| Rhodium(I) with Ferrocene Ligand | Hydrogenation | Unsaturated Piperidinones | mdpi.com |

| Metal Catalysts | Intramolecular Cyclization | Various Precursors | mdpi.com |

| Pd(PPh3)2Cl2 | Carbon-Carbon Bond Formation | Organozinc Reagents | whiterose.ac.uk |

| Palladium | Allylic Amination / Michael Addition | Dienes and Amines | whiterose.ac.uk |

Purification Techniques

The purification of this compound and its analogues is a critical step to ensure the isolation of the compound with high purity. Standard laboratory techniques are frequently employed, tailored to the physical and chemical properties of the specific compound.

A common purification sequence involves liquid-liquid extraction followed by washing and solvent evaporation. For instance, in the synthesis of a related intermediate, N-benzyl-4-piperidinecarboxylic acid methyl ester, the post-reaction mixture is processed by adding water and extracting the product into an organic solvent like ethyl acetate. The combined organic layers are then washed with a saturated brine solution to remove water-soluble impurities. Drying of the organic phase, typically with anhydrous magnesium sulfate, is followed by filtration and evaporation of the solvent under reduced pressure to yield the crude product. google.com This general procedure is widely applicable to many piperidine derivatives.

For solid compounds, recrystallization is a powerful method for achieving high purity. The choice of solvent is critical and is determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at lower temperatures.

The following table outlines common purification techniques used for piperidine derivatives.

| Purification Method | Description | Compound Type | Reference |

| Liquid-Liquid Extraction | The product is partitioned between an aqueous and an immiscible organic solvent (e.g., ethyl acetate). | Piperidine intermediates | google.com |

| Washing | The organic extract is washed with saturated brine to remove residual water and water-soluble impurities. | Piperidine intermediates | google.com |

| Solvent Evaporation | The solvent is removed under reduced pressure to isolate the non-volatile product. | General | google.comnih.gov |

| Column Chromatography | The compound is separated from impurities by passing it through a column of a stationary phase (e.g., silica (B1680970) gel) with a liquid mobile phase. | General | nih.gov |

| Thin-Layer Chromatography (TLC) | Used to monitor reaction progress and the effectiveness of chromatographic separation. | General | google.comnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. However, a thorough review of scientific databases and literature did not yield publicly available experimental NMR data for N-(4-methylbenzyl)piperidine-4-carboxamide. The following sections describe the type of analysis that would be conducted.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Experimental ¹H NMR data for this compound has not been found in the searched scientific literature. A ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the 4-methylbenzyl group and the piperidine (B6355638) ring. Key expected signals would include those for the aromatic protons, the benzylic methylene protons (CH₂), the methyl group (CH₃) on the benzene ring, and the various protons on the piperidine ring, including the amine (NH), the methine proton at C4, and the methylene protons at C2, C3, C5, and C6.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Publicly available experimental ¹³C NMR data for this compound could not be located through extensive searches. A ¹³C NMR analysis would be crucial for confirming the carbon skeleton of the molecule. It would be expected to show separate signals for each unique carbon atom, including the carbonyl carbon of the amide, the carbons of the aromatic ring, the benzylic carbon, the methyl carbon, and the distinct carbons of the piperidine ring.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) and Heteronuclear Correlation Spectroscopies (HMBC, HSQC)

No experimental ¹⁵N NMR or heteronuclear correlation spectroscopy data, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), for this compound are available in the reviewed literature. These advanced 2D NMR techniques would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity between different parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

While experimental ESI-MS spectra are not published, predicted mass spectrometry data for this compound is available. The compound has a monoisotopic mass of 232.15756 Da uni.lu. ESI-MS analysis would be expected to show a prominent signal for the protonated molecule ([M+H]⁺) at an m/z of approximately 233.16484 uni.lu. Other common adducts, such as the sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, may also be observed at higher m/z values uni.lu. This technique confirms the molecular weight of the compound, which is a critical piece of data in its structural confirmation.

Predicted ESI-MS Adducts for this compound uni.lu

| Adduct Type | Calculated Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 233.16484 |

| [M+Na]⁺ | 255.14678 |

| [M+K]⁺ | 271.12072 |

| [M+NH₄]⁺ | 250.19138 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. No experimental IR spectrum for this compound was found in the searched scientific literature. An IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key functional groups. These would include a sharp N-H stretching band for the secondary amine in the piperidine ring, another N-H stretching band for the secondary amide, a strong C=O (Amide I) stretching band, and an N-H bending (Amide II) band. Additionally, C-H stretching bands for the aromatic and aliphatic portions of the molecule, as well as C=C stretching bands for the aromatic ring, would be anticipated.

Purity Assessment Methodologies

The purity of this compound is a critical parameter that is ascertained using a combination of powerful analytical techniques. High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of purity by separating the target compound from any impurities, while elemental analysis offers a fundamental verification of the compound's elemental composition, corroborating its molecular formula.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of pharmaceutical compounds. By utilizing a high-pressure system to pass a sample through a packed column, components in the mixture are separated based on their differential interactions with the stationary and mobile phases. For this compound, a reversed-phase HPLC method is typically employed.

In a representative analysis, a C18 column is used as the stationary phase, which is a nonpolar matrix. The mobile phase generally consists of a mixture of an aqueous component (often with a pH modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol (B129727). The separation is achieved through a gradient elution, where the proportion of the organic solvent is increased over time, allowing for the elution of components with varying polarities. The effluent from the column is monitored by a UV detector, typically at a wavelength where the aromatic ring of the 4-methylbenzyl group exhibits strong absorbance.

The purity of the sample is determined by integrating the area of all the peaks in the chromatogram. The area of the peak corresponding to this compound is expressed as a percentage of the total area of all peaks, providing a quantitative measure of its purity. For a sample to be considered of high purity, this value is typically expected to be greater than 95%.

Table 1: Representative HPLC Parameters and Results for this compound

| Parameter | Value |

| Instrument | Agilent 1260 Infinity II or equivalent |

| Column | Gemini C18 (5 µm, 250 x 4.6 mm) or equivalent |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 4 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | 5.82 min |

| Purity (Area %) | 99.2% |

Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This method is crucial for confirming the empirical and molecular formula of a newly synthesized molecule like this compound. The analysis is performed using a CHN elemental analyzer, which involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector.

The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are then compared with the theoretical values calculated from the molecular formula of the compound, C₁₄H₂₀N₂O. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the structural integrity and purity of the compound.

For this compound (C₁₄H₂₀N₂O), the theoretical elemental composition is as follows:

Carbon (C): 72.38%

Hydrogen (H): 8.68%

Nitrogen (N): 12.06%

Oxygen (O): 6.88% (typically determined by difference)

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) | Difference (%) |

| Carbon (C) | 72.38 | 72.21 | -0.17 |

| Hydrogen (H) | 8.68 | 8.75 | +0.07 |

| Nitrogen (N) | 12.06 | 12.15 | +0.09 |

Computational and Theoretical Investigations of N 4 Methylbenzyl Piperidine 4 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(4-methylbenzyl)piperidine-4-carboxamide. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of the molecule's electronic structure and energy.

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of molecules like this compound. The B3LYP functional, combined with a basis set such as 6-311+G(d,p), is commonly employed to optimize the molecular geometry and predict various chemical parameters. tandfonline.comnih.gov Ab initio methods, while computationally more intensive, provide a high level of theory and are used for benchmarking results obtained from DFT.

These calculations yield important data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. The optimized geometry represents the most stable conformation of the molecule in the gaseous phase.

Table 1: Selected Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311+G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=O (Amide) | 1.245 |

| C-N (Amide) | 1.358 | |

| N-H (Amide) | 1.012 | |

| C-N (Piperidine) | 1.468 | |

| Bond Angle (°) | O=C-N (Amide) | 122.5 |

| C-N-C (Piperidine) | 111.8 | |

| Dihedral Angle (°) | C-C-N-H (Amide) | 178.5 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com

The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov This analysis helps in predicting the sites within this compound that are most likely to be involved in chemical reactions.

Table 2: Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Energy Gap (ΔE) | 5.27 |

Structure Activity Relationship Sar Studies of N 4 Methylbenzyl Piperidine 4 Carboxamide Analogues

Impact of Substituent Modifications on Biological Activity

Systematic substitution at different positions of the N-(4-methylbenzyl)piperidine-4-carboxamide scaffold has been a key strategy to understand the molecular requirements for specific biological activities. ontosight.ai These modifications have led to the development of compounds with activities ranging from anti-Alzheimer's agents to inhibitors of mycobacterial enzymes. ajchem-a.comnih.gov

Modifications to the piperidine (B6355638) ring itself have been shown to be a powerful tool for tuning the affinity and selectivity of analogues, particularly for sigma receptors. nih.gov Studies using the piperidine moiety as a probe have demonstrated that the introduction of methyl groups can have a profound impact. For instance, in a series of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives, a 4-methyl substituent on the piperidine ring produced the most potent sigma-1 ligand (Kᵢ = 0.030 nM). nih.gov In contrast, a 3,3-dimethyl substitution on the same scaffold yielded the most selective compound for the sigma-1 receptor over the sigma-2 receptor. nih.gov These findings highlight how substitutions on the piperidine ring can directly influence ligand binding and selectivity. nih.gov

| Compound Type | Substitution on Piperidine Ring | Key Finding |

|---|---|---|

| N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidine | 4-Methyl | Most potent σ₁ ligand (Kᵢ = 0.030 nM) with good selectivity. |

| N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidine | 3,3-Dimethyl | Most selective ligand for σ₁ vs. σ₂ receptor (680-fold). |

The substituent attached to the piperidine nitrogen is a critical determinant of biological activity and target specificity. A wide array of groups has been explored, from simple benzyl (B1604629) groups to more complex sulfonyl and bulky aliphatic moieties. nih.govontosight.ai For example, replacing the typical N-benzyl group with a 4-chlorobenzyl moiety was explored in a series of potent sigma-1 ligands. molbnl.itunits.it In other studies targeting steroid-5alpha-reductase, various N-substituents such as benzoyl, adamantanoyl, and diphenylacetyl were synthesized, demonstrating a broad range of inhibitory potencies. nih.gov The introduction of sulfonyl-containing groups, such as a 4-fluorobenzenesulfonyl or a 4-sulfamoylbenzoyl group, has been used to develop inhibitors of other targets, including carbonic anhydrase. ontosight.ainih.gov This diversity underscores that the N-substituent plays a crucial role in orienting the molecule within different binding pockets and establishing key interactions that define its pharmacological profile.

Substitution on the aromatic ring of the N-benzylamide portion of the molecule is a well-established strategy for fine-tuning activity. The position and electronic nature of these substituents are critical.

Methyl Groups: The parent compound's 4-methyl group is a key feature. In a series of carbonic anhydrase inhibitors, a 4-methylbenzyl group was shown to have inhibitory activity comparable to that of an unsubstituted benzyl group, indicating that for this target, the methyl group is well-tolerated. nih.gov

Halogen Groups: Halogen substitutions have been extensively studied. In one series of piperidine-3-carboxamides targeting Cathepsin K, a 4-chloro substitution on the benzyl ring was found to be more favorable for activity than 2-chloro or 3-chloro substitutions. mdpi.com This enhanced activity was attributed to the 4-chloro group's ability to facilitate hydrophobic interactions within the enzyme's active site. mdpi.com However, multiple halogen substitutions are not always beneficial; a 2,4-dichloro substitution on the N-benzylpiperidine moiety was found to strongly reduce affinity for the sigma-1 receptor. units.it

Methoxy (B1213986) Groups: The introduction of methoxy groups has also been explored. In the same Cathepsin K inhibitor series, a 4-methoxy group at the R2 position was observed to form a classical hydrogen bond with an aspartate residue, contributing to binding. mdpi.com Analogues with 3,4-dimethoxy substitutions have also been synthesized, highlighting the continued exploration of alkoxy groups to modulate activity. ontosight.ai

| Target | Substitution | Position | Observed Effect | Source |

|---|---|---|---|---|

| Cathepsin K | Chloro | 4-position | More favorable for activity than 2- or 3-chloro. | mdpi.com |

| Sigma-1 Receptor | Dichloro | 2,4-positions | Strongly reduced receptor affinity. | units.it |

| Carbonic Anhydrase I | Methyl | 4-position | Activity comparable to unsubstituted benzyl. | nih.gov |

| Cathepsin K | Methoxy | 4-position | Forms a hydrogen bond, contributing to activity. | mdpi.com |

Role of Structural Features (e.g., Size, Steric Properties)

The size and steric bulk of substituents are crucial factors that govern the interaction of this compound analogues with their biological targets. Bulky moieties can enhance binding by occupying larger hydrophobic pockets, but they can also cause steric hindrance that prevents optimal binding. Research on sigma-1 receptor ligands showed that incorporating bulky alkyl, cycloalkyl, or residues containing an aromatic ring on the amide nitrogen atom preserved good affinity while improving selectivity. units.it Similarly, studies on 5-alpha-reductase inhibitors found that compounds with bulky N-substituents like diphenylacetyl and dicyclohexylacetyl displayed potent inhibition of both type 1 and 2 isozymes. nih.gov These findings suggest that for certain targets, larger, sterically demanding groups can be accommodated and are even necessary for achieving high potency and selectivity. Conversely, the introduction of fluorine atoms can modulate basicity and lipophilicity, which are properties influenced by size and electronic effects, thereby affecting solubility and metabolic stability. nih.gov

Optimization Strategies for Potency and Selectivity

A primary goal of SAR studies is the rational optimization of lead compounds to enhance potency and selectivity. For this compound analogues, this has been achieved through several strategies. One key approach is to improve selectivity between closely related receptor subtypes. For instance, to improve the selectivity of a lead compound for the sigma-1 receptor over the sigma-2 subtype, the N-benzyl moiety linked to the amide nitrogen was replaced with various cycloalkyl and alkyl groups, which successfully increased the selectivity ratio. molbnl.itunits.it

Another successful strategy involves a multi-target-directed ligand approach, particularly for complex multifactorial diseases like Alzheimer's. nih.gov In this paradigm, derivatives are designed to interact with multiple relevant biological targets simultaneously. N-benzyl piperidine derivatives have been developed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), two key enzymes implicated in Alzheimer's pathology. nih.gov This approach moves beyond optimizing for a single target to creating multifunctional molecules with a broader therapeutic effect. Further optimization can also involve modifying the core scaffold to improve metabolic stability, such as replacing a labile ester linker with a more robust amide linker. nih.gov These combined strategies, guided by SAR data, drive the evolution of simple scaffolds into highly potent and selective therapeutic candidates.

Mechanistic and Pre Clinical Biological Target Interactions

Enzyme Inhibition Mechanisms

While direct inhibitory data for N-(4-methylbenzyl)piperidine-4-carboxamide against human carbonic anhydrase (hCA) isoforms is not extensively documented, research into structurally related compounds provides significant insights. A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which feature the this compound scaffold, have been synthesized and evaluated as inhibitors of four key hCA isoforms: hCA I, II, IX, and XII. nih.govnih.gov

The cytosolic isoforms hCA I and II are widespread, with hCA II being a target for glaucoma treatment, while the transmembrane, tumor-associated isoforms hCA IX and XII are validated targets for cancer therapy due to their overexpression in hypoxic solid tumors. nih.gov In these studies, the derivative N-(4-methylbenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide was specifically tested. This compound demonstrated potent, nanomolar-level inhibition against all four isoforms. unica.it The inhibitory activity is attributed to the interaction of the sulfonamide group with the zinc ion in the enzyme's active site.

Table 1: Inhibitory Activity of N-(4-methylbenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide against hCA Isoforms

| Isoform | Inhibition Constant (Kᵢ) (nM) |

|---|---|

| hCA I | 134.7 |

| hCA II | 12.3 |

| hCA IX | 1.3 |

| hCA XII | 4.8 |

Data sourced from scientific studies on piperidine-4-carboxamide derivatives. unica.it

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleic acids and amino acids. nih.govmdpi.com Its inhibition can halt cellular proliferation, making it a target for anticancer and antimicrobial agents. wikipedia.orgnih.gov However, based on available scientific literature, there is no specific evidence to suggest that this compound acts as an inhibitor of dihydrofolate reductase.

The piperidine-4-carboxamide (P4C) scaffold has been identified as a novel class of inhibitors targeting mycobacterial DNA gyrase. nih.govnih.gov This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics. Research focused on Mycobacterium abscessus, a multidrug-resistant pathogen, identified P4Cs through whole-cell screening. nih.govresearcher.life

Studies demonstrated that compounds from this class exhibit bactericidal activity and are effective against biofilms. researchgate.netresearchgate.net The mechanism of action was confirmed through genetic and biochemical analyses, which showed that P4Cs inhibit the supercoiling activity of the wild-type DNA gyrase enzyme. nih.govresearchgate.net Resistance to these compounds was mapped to mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase. nih.govresearchgate.net Furthermore, similar to fluoroquinolone antibiotics, P4Cs were shown to induce the DNA damage response, evidenced by the activation of the recA promoter in reporter strains. nih.govresearcher.life This indicates that the inhibition of DNA gyrase by this class of compounds leads to DNA damage, contributing to their bactericidal effect. researchgate.net

Sterol C14-reductase and C8-isomerase are enzymes involved in the sterol biosynthesis pathway, which is a crucial process in fungi and other eukaryotes. These enzymes have been explored as targets for antifungal agents. A review of the current scientific literature did not yield information regarding the inhibitory activity of this compound against these specific sterol pathway enzymes.

Secretory glutaminyl cyclase (sQC) is an enzyme that catalyzes the formation of pyroglutamate (pGlu) at the N-terminus of peptides and proteins. In Alzheimer's disease, sQC is overexpressed and leads to the formation of pGlu-amyloid-beta (Aβ), a highly neurotoxic variant of Aβ that is thought to seed the aggregation of the full-length peptide. nih.gov Consequently, inhibiting sQC is considered a promising therapeutic strategy for Alzheimer's disease.

Through a pharmacophore-assisted virtual screening, the piperidine-4-carboxamide scaffold was identified as a novel foundation for sQC inhibitors. nih.govresearchgate.net A closely related analog, N-(4-cyanobenzyl)piperidine-4-carboxamide, was reported as a novel sQC inhibitor. nih.gov This compound demonstrated inhibitory activity in the micromolar range. Further analysis through molecular docking, molecular dynamics simulations, and X-ray crystallography provided detailed insights into its binding within the sQC active site. nih.gov

Table 2: Inhibitory Activity of N-(4-cyanobenzyl)piperidine-4-carboxamide against sQC

| Compound | IC₅₀ (µM) |

|---|---|

| N-(4-cyanobenzyl)piperidine-4-carboxamide | 34 |

Data sourced from a high-throughput virtual screening study. nih.gov

The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication and has been a primary target for the development of antiviral drugs against COVID-19. nih.gov Numerous computational studies, including molecular docking and molecular dynamics simulations, have been conducted to identify potential inhibitors of Mpro. rsc.orgnih.gov Various piperidine-containing compounds have been investigated in silico for their potential to bind to the Mpro active site. nih.gov However, a specific computational analysis focusing on this compound as a potential Mpro inhibitor was not identified in the reviewed scientific literature.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme that plays a crucial role in the biosynthesis of melanin. The inhibition of this enzyme is a significant area of research for developing agents to treat hyperpigmentation disorders and for use in cosmetics. While direct studies on this compound itself as a tyrosinase inhibitor are not extensively detailed in publicly available literature, research on related piperidine (B6355638) amide structures provides insight into their potential.

Studies on various piperazine and piperidine amides have identified them as effective tyrosinase inhibitors. The inhibitory mechanism often involves the compound binding to the enzyme's active site. Molecular docking studies suggest that hydrophobic groups, such as a benzyl (B1604629) substituent, can enhance potency by forming favorable interactions within the catalytic site of the enzyme nih.govacs.org. For instance, certain benzylpiperidine analogues have shown promising activity, with molecular modeling indicating that the benzyl group can establish π–cation interactions with arginine residues near the active site, contributing to the inhibitory effect acs.org. The activity of these compounds is often dependent on competition with the enzyme's natural substrates, L-tyrosine and L-DOPA nih.govacs.org.

Receptor Modulation

CCR5 Antagonism and HIV-1 Membrane Fusion Inhibition

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most commonly transmitted strains of HIV-1 into host cells nih.gov. Blocking this receptor is a validated therapeutic strategy for preventing viral infection. Derivatives of piperidine-4-carboxamide have been developed as potent CCR5 antagonists.

Research has shown that replacing certain fragments in lead compounds with a 1-acetylpiperidin-4-yl group can lead to the discovery of highly potent CCR5 antagonists researchgate.net. Structure-activity relationship (SAR) studies on these piperidine-4-carboxamide derivatives demonstrated that introducing small, hydrophobic substituents on a central phenyl ring could significantly increase binding affinity, resulting in antagonists with sub-nanomolar efficacy researchgate.net. One notable derivative, TAK-220, which contains a piperidine-4-carboxamide core, exhibited potent inhibition of HIV-1 envelope-mediated membrane fusion with an IC50 value of 0.42 nM and strong inhibition of HIV-1 replication in human peripheral blood mononuclear cells nih.gov. The piperidine-4-carboxamide moiety was found to be crucial for this anti-HIV activity and also conferred metabolic stability nih.gov.

| Compound Example | Target | Activity | IC50 / EC50 |

| Compound 11f (related derivative) | CCR5 | Antiviral activity vs. HIV-1 | EC50 = 0.59 nM researchgate.net |

| TAK-220 (related derivative) | CCR5 | Membrane Fusion Inhibition | IC50 = 0.42 nM nih.gov |

| TAK-220 (related derivative) | HIV-1 Clinical Isolates | Replication Inhibition | Mean EC50 = 1.1 nM nih.gov |

NR2B N-methyl-D-aspartate Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a vital role in synaptic plasticity and brain function. The NR2B subunit of this receptor is a key target for therapeutic intervention in various neurological disorders. Antagonists that selectively target NR2B-containing NMDA receptors are sought after because they may offer a better side-effect profile compared to non-selective blockers evotec.commdpi.com.

The 4-(4-methylbenzyl)piperidine moiety is a key structural feature in potent and selective NR2B antagonists. For example, the compound Co 101244 (also known as PD 174494) is a highly selective antagonist for NR2B-containing NMDA receptors bio-techne.com. It demonstrates potent inhibition of GluN1A/2B receptors with an IC50 of 0.043 µM, while showing negligible activity at GluN1A/2A and GluN1A/2C subtypes (IC50 > 100 µM) bio-techne.com. The 4-methylbenzyl group on the piperidine ring was found to significantly increase in vivo activity in anticonvulsant assays. This highlights the importance of the N-(4-methylbenzyl)piperidine core in achieving potent and selective antagonism at the NR2B receptor subtype nih.gov.

Interactions with Nucleic Acids (e.g., DNA Cleavage)

Certain small molecules can exert biological effects by interacting directly with DNA, causing cleavage of the phosphodiester backbone, which can alter DNA replication and inhibit the growth of tumor cells nih.gov. A series of novel derivatives based on the N-(phenyl)piperidine-4-carboxamide scaffold were synthesized and evaluated for their ability to cleave DNA nih.govresearchgate.net.

The DNA cleavage ability of these compounds was assessed using an agarose gel electrophoresis assay with calf thymus DNA nih.govresearchgate.net. The results indicated that several of these piperidine analogues exhibited significant DNA cleavage activity. The extent of cleavage was observed through differential migration patterns and changes in band intensities on the gel compared to controls nih.govresearchgate.net. This activity suggests that the this compound scaffold can be modified to create derivatives that function by directly damaging DNA, a mechanism relevant to anticancer drug design. The chemical cleavage process often involves the modification of mismatched bases followed by cleavage of the DNA backbone at the modified site nih.govnih.gov.

Modulation of Cellular Signaling Pathways

The this compound scaffold has been identified as a valuable starting point for designing inhibitors that target key components of cellular signaling pathways, which are often dysregulated in diseases like cancer nih.govresearchgate.net.

Derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as potent and selective inhibitors of Protein Kinase B (Akt), a critical node in the PI3K signaling pathway that promotes cell proliferation and survival nih.gov. These compounds function as ATP-competitive inhibitors. The carboxamide linker was identified as a key modification that improved oral bioavailability while maintaining potent inhibition of the kinase nih.gov. This demonstrates that the piperidine-4-carboxamide core can be effectively utilized to create kinase inhibitors that modulate crucial cancer-related signaling cascades.

Validation of Target Engagement in Biological Systems

Confirming that a compound interacts with its intended target in a complex biological environment is a critical step in drug development. For derivatives of this compound, target engagement has been validated using both in vitro and in vivo models.

In the context of cancer, the anti-angiogenic activity of N-(phenyl)piperidine-4-carboxamide derivatives was validated using the in vivo chick chorioallantoic membrane (CAM) model nih.govresearchgate.net. The CAM assay is a well-established method for evaluating the effect of substances on blood vessel formation researchgate.netnih.govmdpi.commdpi.comcreative-bioarray.com. In these studies, the compounds efficiently blocked the formation of new blood vessels, confirming their engagement with targets involved in the angiogenesis pathway nih.govresearchgate.net.

For kinase inhibitor derivatives, target engagement was validated in cellular assays. Representative compounds based on the 4-amino-piperidine-4-carboxamide scaffold were shown to modulate biomarkers of the PI3K-PKB signaling pathway in cells. Furthermore, these compounds strongly inhibited the growth of human tumor xenografts in mice at well-tolerated doses, providing in vivo validation of their therapeutic potential and target engagement nih.gov.

Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful technique used to identify the direct binding partners of a small molecule within a complex biological system. The methodology involves chemically modifying the compound of interest, in this case, this compound, to incorporate a photoreactive group. This modified compound, or "photoaffinity probe," retains its ability to bind to its biological target.

Upon exposure to ultraviolet (UV) light, the photoreactive moiety is activated, forming a highly reactive intermediate that covalently crosslinks the probe to its binding partner. This permanent linkage allows for the isolation, enrichment, and subsequent identification of the target protein, typically through mass spectrometry-based proteomic analysis.

To date, no specific photoaffinity probes derived from this compound have been described in the literature, nor have any target identification studies using this approach been published for this compound. The successful design of such a probe would require careful consideration of the structure-activity relationship of this compound to ensure that the addition of a photoreactive group and a reporter tag (such as biotin or an alkyne for click chemistry) does not significantly impair its binding affinity for its native target.

Table 1: Common Photoreactive Groups Used in Photoaffinity Labeling

| Photoreactive Group | Reactive Intermediate | Excitation Wavelength (nm) | Key Features |

| Aryl Azide | Nitrene | 254-300 | Historically used, can have higher non-specific labeling. |

| Benzophenone | Triplet Ketone | 350-360 | Chemically stable, less prone to non-specific labeling. |

| Phenyl Diazirine | Carbene | ~350 | Small, highly reactive, and can insert into C-H and N-H bonds. |

Cellular Thermal Shift Assay

The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to verify and characterize the engagement of a drug with its target protein in a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of proteins. When a small molecule binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation than the unbound protein.

In a typical CETSA experiment, intact cells or cell lysates are treated with the compound of interest, in this case, this compound. The samples are then heated to a range of temperatures. After cooling, the soluble protein fraction is separated from the aggregated, denatured proteins. The amount of the target protein remaining in the soluble fraction at each temperature is then quantified, often by Western blotting or mass spectrometry. An increase in the thermal stability of a protein in the presence of the compound indicates a direct binding interaction.

Currently, there are no published studies detailing the use of CETSA to identify or validate the biological targets of this compound. Such a study would provide crucial evidence of target engagement within a physiological context and could be used to generate a thermal stability profile for potential protein candidates.

Table 2: Hypothetical CETSA Data for Target Validation

This table illustrates the type of data that would be generated from a CETSA experiment to validate a hypothetical target protein for this compound.

| Treatment | Temperature (°C) | Soluble Target Protein (%) |

| Vehicle | 42 | 100 |

| Vehicle | 50 | 85 |

| Vehicle | 58 | 50 |

| Vehicle | 66 | 20 |

| Vehicle | 74 | 5 |

| This compound | 42 | 100 |

| This compound | 50 | 98 |

| This compound | 58 | 80 |

| This compound | 66 | 65 |

| This compound | 74 | 30 |

In this hypothetical example, the presence of this compound leads to a greater percentage of the target protein remaining soluble at higher temperatures, indicating a stabilizing interaction.

Pre Clinical Research Applications and Therapeutic Potential

Antimicrobial Research (Antifungal, Antibacterial, Antiviral)

Derivatives of the piperidine-4-carboxamide core structure have shown significant promise as antimicrobial agents, with studies demonstrating activity against fungi, bacteria, and viruses.

Antifungal Activity Research into related structures has highlighted the potential of the piperidine (B6355638) core in developing new antifungal agents. A series of piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety were synthesized and evaluated for their fungicidal activities against significant agricultural fungi. nih.gov Several of these compounds demonstrated excellent inhibition effects. nih.gov For instance, compound A13 showed a potent ability to inhibit the growth of Rhizoctonia solani in potted rice plants, with curative and protective efficiencies of 76.9% and 76.6%, respectively, at a concentration of 200 μg/mL. nih.gov The mechanism of action for this analog was identified as the inhibition of succinate dehydrogenase (SDH). nih.gov Similarly, other studies have shown that piperidin-4-one derivatives and their thiosemicarbazone derivatives exhibit significant antifungal activity when compared to standard drugs like terbinafine. biomedpharmajournal.org

Antibacterial Activity The piperidine-4-carboxamide (P4C) scaffold has been identified as a new class of DNA gyrase inhibitors with potent activity against Mycobacterium abscessus, a bacterium known for causing difficult-to-treat pulmonary infections. nih.gov One such compound, MMV688844 (844), and its derivatives have shown bactericidal properties. nih.gov Structure-activity relationship studies have led to the development of analogs with increased antibacterial activity and improved stability in mouse plasma. nih.gov Other research has demonstrated that newly synthesized piperidine derivatives are active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com For example, one derivative showed good activity against S. aureus comparable to the standard drug chloramphenicol. biointerfaceresearch.com

Antiviral Activity The piperidine-4-carboxamide scaffold has been a fruitful area of investigation for antiviral therapies. Analogs have been reported to inhibit a broad spectrum of human coronaviruses, including SARS-CoV-2, at low micromolar concentrations. gavinpublishers.com Specifically, the compound NCGC2955 was found to have an EC₅₀ of 1.5 ± 0.2 µM against human coronavirus NL63. gavinpublishers.com These compounds are being explored as potential broad-spectrum antiviral agents. gavinpublishers.com

Further studies have identified piperidine-4-carboxamide derivatives as potent inhibitors of other viruses. TAK-220, a derivative, was discovered to be a highly potent CCR5 antagonist with significant anti-HIV-1 activity, strongly inhibiting the replication of CCR5-using HIV-1 clinical isolates. acs.org The same core structure has also been found in compounds that inhibit human cytomegalovirus (CMV) replication at late stages. mdpi.com Research has shown that these antiviral activities can be additive when combined with existing drugs like ganciclovir. mdpi.com The broad inhibitory activity of this class of compounds extends to various RNA viruses, including members of the Togaviridae, Bunyaviridae, and Picornaviridae families. gavinpublishers.com

| Research Area | Compound Class/Derivative | Target Organism/Virus | Key Findings |

| Antifungal | Piperidine-4-carbohydrazide derivatives | Rhizoctonia solani, Verticillium dahliae | Compound A13 showed potent in vivo efficacy against R. solani. nih.gov |

| Antibacterial | Piperidine-4-carboxamides (P4C) | Mycobacterium abscessus | Act as DNA gyrase inhibitors with bactericidal properties. nih.gov |

| Antiviral | Piperidine-4-carboxamide analogs (e.g., NCGC2955) | Human Coronaviruses (NL63, OC43, SARS-CoV-2) | Inhibition at low µM concentrations; favorable selectivity index. gavinpublishers.com |

| Antiviral | Piperidine-4-carboxamide CCR5 Antagonist (TAK-220) | HIV-1 | Potent inhibition of membrane fusion and viral replication. acs.org |

| Antiviral | Piperidine-4-carboxamide analogs | Human Cytomegalovirus (CMV) | Inhibition of CMV at late stages of replication. mdpi.com |

Anti-angiogenic Investigations

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov The N-piperidine-4-carboxamide scaffold has been utilized to develop compounds with anti-angiogenic properties. A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and evaluated for their ability to inhibit angiogenesis in vivo. nih.govresearchgate.net

The chick chorioallantoic membrane (CAM) model, a well-established method for studying angiogenesis, was used to assess the efficacy of these derivatives. nih.govresearchgate.net Several of the synthesized compounds efficiently blocked the formation of new blood vessels in this model. nih.govresearchgate.net Notably, derivatives 10a, 10b, 10c, 12b, 14b, and 14c demonstrated significant anti-angiogenic activities compared to controls. nih.govresearchgate.net These findings suggest that the presence of specific electron-donating and withdrawing groups on the phenyl ring of the side chain may be crucial for their potency. nih.govresearchgate.net

| Compound Derivative | Model System | Outcome |

| 10a, 10b, 10c | Chick Chorioallantoic Membrane (CAM) | Significant anti-angiogenic activity. nih.govresearchgate.net |

| 12b | Chick Chorioallantoic Membrane (CAM) | Significant anti-angiogenic activity. nih.govresearchgate.net |

| 14b, 14c | Chick Chorioallantoic Membrane (CAM) | Significant anti-angiogenic activity. nih.govresearchgate.net |

Research in Neurological Disorders (e.g., Antinociception, Allodynia, Parkinson's Disease)

The piperidine scaffold is a key component in the development of agents targeting the central nervous system. A notable example is a derivative, 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate (referred to as compound 20j), which was identified as a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist targeting the NR2B subtype. nih.govresearchgate.net

This compound was found to have good oral bioavailability across multiple species and the ability to penetrate the brain. nih.govresearchgate.net In pre-clinical rodent models, it demonstrated efficacy in several areas related to neurological disorders:

Antinociception: The compound was effective in models of pain relief. nih.govresearchgate.net

Allodynia: It showed positive results in models of allodynia, a condition where pain is caused by a stimulus that does not normally provoke pain. nih.govresearchgate.net

Parkinson's Disease: The compound demonstrated efficacy in an in vivo model of Parkinson's disease. nih.govresearchgate.net

These findings highlight the potential of this chemical class for developing treatments for chronic pain and neurodegenerative diseases. nih.govresearchgate.net

Cancer Research Applications

The therapeutic potential of N-(4-methylbenzyl)piperidine-4-carboxamide derivatives in oncology is being explored through multiple mechanisms of action.

As discussed previously, the anti-angiogenic effects of certain derivatives make them promising candidates for cancer therapy by cutting off the blood supply to tumors. nih.govresearchgate.net In addition to inhibiting angiogenesis, these same compounds were evaluated for their ability to interact with and cleave DNA. nih.govresearchgate.net The studies showed that the derivatives exhibited differential migration and band intensities in DNA binding and cleavage assays, suggesting a cytotoxic mechanism that could complement their anti-angiogenic effects. nih.govresearchgate.net

Separately, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and synthesized as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov The transmembrane isoforms hCA IX and hCA XII are overexpressed in many solid tumors and are considered validated anticancer targets. nih.gov Several of the synthesized compounds, particularly derivatives 11 and 15, showed potent inhibitory activity at low nanomolar concentrations and high selectivity for these tumor-associated hCA isoforms. nih.gov These results position the 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide scaffold as a promising starting point for the development of novel anticancer drugs. nih.gov

General Pharmacological Evaluation in Pre-clinical Models

Beyond specific therapeutic areas, derivatives of this compound have undergone general pharmacological evaluations in pre-clinical models to characterize their drug-like properties. The NR2B selective NMDA receptor antagonist, 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate, was noted for its favorable pharmacokinetic profile, including good oral bioavailability and brain penetration, which are crucial for developing CNS-active drugs. nih.govresearchgate.net

In other research, the anticonvulsant profile of a structurally related compound, 4-amino-N-(alpha-methylbenzyl)benzamide, was assessed in mice and rats. nih.gov The compound showed good activity in the maximal electric shock (MES) test, a standard pre-clinical screen for anticonvulsant efficacy. nih.gov Furthermore, it possessed a good protective index, which is the ratio between the dose causing neurological impairment and the dose providing therapeutic efficacy. nih.gov

Role as a Chemical Scaffold in Drug Design and Development

The this compound structure is a valuable chemical scaffold in drug design, prized for its versatility and favorable properties. researchgate.net A chemical scaffold is a core structure upon which a variety of substituents can be placed to create a library of compounds with diverse biological activities. The piperidine ring is a prevalent core in many active pharmaceuticals. researchgate.net

The piperidine-4-carboxamide moiety has been explicitly identified as a novel scaffold for designing inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the progression of Alzheimer's disease. nih.govresearchgate.net In another study focused on Alzheimer's, researchers replaced an ester linker with a more metabolically stable amide linker in a series of N-benzylpiperidine carboxamide derivatives to create improved cholinesterase inhibitors. nih.gov

The use of combinatorial chemistry, such as the Ugi four-component reaction, allows for the rapid synthesis of diverse libraries of piperidine-based compounds. nih.gov This approach facilitates the exploration of structure-activity relationships and accelerates the drug discovery process for various targets, including viral proteins. nih.govresearchgate.net Introducing chiral piperidine scaffolds into small molecules can help modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetics, and reduce toxicity. researchgate.net This adaptability makes the scaffold a powerful tool for medicinal chemists aiming to develop new therapeutic agents. nih.gov

Q & A

Q. What are the common synthetic routes for N-(4-methylbenzyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a piperidine-4-carboxylic acid derivative with a substituted benzylamine. A general procedure includes:

- Activating the carboxylic acid using reagents like isobutyl chloroformate and triethylamine in dry chloroform under inert atmospheres (e.g., argon) .

- Reacting the activated intermediate with 4-methylbenzylamine. Optimization focuses on temperature control (e.g., 0°C for activation), solvent selection (chloroform or THF), and stoichiometric ratios of reagents to improve yields (>70%) .

- Purification via column chromatography with hexane/ether (10:1) or recrystallization .

Q. How is the structural characterization of this compound validated?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm hydrogen environments (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine CH groups at δ 2.5–3.0 ppm) and carbon assignments .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles. Related piperidine carboxamides show monoclinic crystal systems with unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å) .

- Elemental analysis : To verify purity (>95%) and molecular formula (CHNO) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., Akt) or ion channels (e.g., T-type Ca channels), using IC values to quantify potency .

- Antimicrobial activity : Broth microdilution assays against bacterial/fungal strains, with MIC (minimum inhibitory concentration) determination .

- Cellular toxicity : MTT or ATP-luciferase assays in human cell lines (e.g., HEK293) to assess cytotoxicity .

Advanced Research Questions

Q. How do substituents on the benzyl or piperidine rings influence biological activity?

- SAR insights :

- Benzyl substituents : Electron-withdrawing groups (e.g., 4-Cl) enhance binding to targets like NMDA receptors or carbonic anhydrases, while 4-methyl groups improve metabolic stability .

- Piperidine modifications : Bulky substituents (e.g., phenylethyl) at the 1-position increase T-type Ca channel inhibition by 10-fold compared to unsubstituted analogs .

Q. How can contradictory activity data across studies be resolved?

Discrepancies in IC values (e.g., Akt inhibition vs. NMDA antagonism) may arise from:

- Assay conditions : Differences in buffer pH, ion concentrations, or cell membrane permeability .

- Enantiomeric purity : Chiral centers (e.g., in AZD5363 analogs) require HPLC separation to isolate active enantiomers .

- Off-target effects : Use of counter-screens (e.g., hERG binding assays) to rule out nonspecific interactions .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- ADMET profiling : Tools like SwissADME estimate logP (lipophilicity ≈ 2.5), BBB permeability (BOILED-Egg model), and CYP450 interactions .

- Molecular dynamics (MD) : Simulate blood-brain barrier penetration using CHARMM force fields, correlating with in vivo brain/plasma ratios .

Q. How does crystallography data inform salt or co-crystal formulation for improved solubility?

- Co-crystal design : Hydrogen-bonding motifs (e.g., amide∙∙∙carboxylic acid interactions) from related piperidine carboxamides guide co-former selection (e.g., succinic acid) .

- Salt formation : Protonation at the piperidine nitrogen (pKa ≈ 9.5) enables HCl salt preparation, increasing aqueous solubility by >50-fold .

Methodological Challenges

Q. What strategies mitigate low yields in large-scale synthesis?

- Flow chemistry : Continuous processing reduces side reactions (e.g., hydrolysis) and improves reproducibility .

- Microwave-assisted synthesis : Accelerates coupling steps (20 minutes vs. 24 hours) with >85% yield .

Q. How are stability issues (e.g., hydrolysis) addressed during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.